molecular formula C7H3FN4 B6189064 2-azido-5-fluorobenzonitrile CAS No. 756839-23-3

2-azido-5-fluorobenzonitrile

Cat. No. B6189064
CAS RN: 756839-23-3
M. Wt: 162.1
InChI Key:
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Description

2-azido-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H3FN4 and a molecular weight of 162.13 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of azido compounds, such as this compound, can be achieved through a diazo-transfer reaction . This reaction involves the treatment of 2′-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3) . The choice of base is important in the diazo-transfer reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a nitrile group attached to it . The azido group is also attached to the benzene ring .


Chemical Reactions Analysis

Azides, such as this compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction .

Mechanism of Action

While the exact mechanism of action for 2-azido-5-fluorobenzonitrile is not specified, azides in general are known to inhibit the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus .

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-2-fluorobenzonitrile, indicates that it causes skin irritation and serious eye damage . It is recommended to use personal protective equipment as required and to avoid flushing it into surface water or sanitary sewer system .

Future Directions

The synthesis of azido compounds, such as 2-azido-5-fluorobenzonitrile, has potential applications in biotechnological fields . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-fluorobenzonitrile can be achieved through a two-step process involving the conversion of 2-nitro-5-fluorobenzonitrile to 2-azido-5-fluorobenzonitrile.", "Starting Materials": [ "2-nitro-5-fluorobenzonitrile", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-nitro-5-fluorobenzonitrile to 2-amino-5-fluorobenzonitrile using sodium sulfide in the presence of sulfuric acid.", "Step 2: Diazotization of 2-amino-5-fluorobenzonitrile with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide in the presence of sodium bicarbonate to yield 2-azido-5-fluorobenzonitrile.", "The product can be isolated by extraction with ethyl acetate and subsequent evaporation of the solvent." ] }

CAS RN

756839-23-3

Molecular Formula

C7H3FN4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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